molecular formula C12H18BrN3 B14801156 5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine

5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine

Cat. No.: B14801156
M. Wt: 284.20 g/mol
InChI Key: QFPKPLFTVNTEBB-UHFFFAOYSA-N
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Description

5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine is a chemical compound that belongs to the class of brominated aromatic amines It is characterized by the presence of a bromine atom attached to the pyridine ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-chloropyridine with 5-methylpiperidine in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to yield dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate and solvents like toluene or ethanol are typical.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: N-oxides of the original compound.

    Reduction: Dehalogenated pyridine derivatives.

    Coupling Reactions: Biaryl or vinyl-pyridine derivatives.

Scientific Research Applications

5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the piperidine moiety can influence its binding affinity and selectivity towards these targets. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methylpyridin-3-amine
  • 5-bromo-N-cyclopropyl-3-nitropyridin-2-amine
  • 2-amino-5-bromobenzoylpyridine

Uniqueness

5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine is unique due to the presence of the 5-methylpiperidine moiety, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C12H18BrN3

Molecular Weight

284.20 g/mol

IUPAC Name

5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine

InChI

InChI=1S/C12H18BrN3/c1-9-2-4-11(14-6-9)8-16-12-5-3-10(13)7-15-12/h3,5,7,9,11,14H,2,4,6,8H2,1H3,(H,15,16)

InChI Key

QFPKPLFTVNTEBB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(NC1)CNC2=NC=C(C=C2)Br

Origin of Product

United States

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